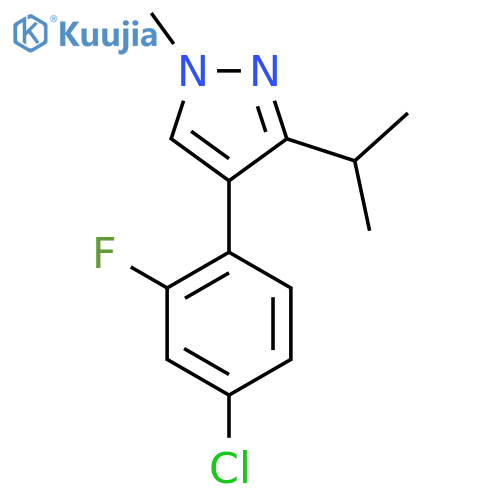Cas no 2138169-47-6 (4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 2138169-47-6
- 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
- EN300-737239
-
- インチ: 1S/C13H14ClFN2/c1-8(2)13-11(7-17(3)16-13)10-5-4-9(14)6-12(10)15/h4-8H,1-3H3
- InChIKey: ZCWJYBLJHHVCTJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)C1=CN(C)N=C1C(C)C
計算された属性
- 精确分子量: 252.0829543g/mol
- 同位素质量: 252.0829543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 17.8Ų
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737239-0.05g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 0.05g |
$792.0 | 2025-03-11 | |
| Enamine | EN300-737239-0.25g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 0.25g |
$867.0 | 2025-03-11 | |
| Enamine | EN300-737239-5.0g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 5.0g |
$2732.0 | 2025-03-11 | |
| Enamine | EN300-737239-0.5g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 0.5g |
$905.0 | 2025-03-11 | |
| Enamine | EN300-737239-10.0g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 10.0g |
$4052.0 | 2025-03-11 | |
| Enamine | EN300-737239-2.5g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 2.5g |
$1848.0 | 2025-03-11 | |
| Enamine | EN300-737239-0.1g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 0.1g |
$829.0 | 2025-03-11 | |
| Enamine | EN300-737239-1.0g |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole |
2138169-47-6 | 95.0% | 1.0g |
$943.0 | 2025-03-11 |
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 関連文献
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazoleに関する追加情報
4-(4-Chloro-2-Fluorophenyl)-1-Methyl-3-(Propan-2-Yl)-1H-Pyrazole: A Comprehensive Overview
4-(4-Chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole, commonly referred to by its CAS number 2138169-47-6, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure of this compound is characterized by a pyrazole ring substituted with a 4-chloro-2-fluorophenyl group, a methyl group, and an isopropyl group. These substituents confer unique chemical and physical properties, making it valuable in research and industrial applications.
The synthesis of 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole involves a series of well-established organic reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
The chemical structure of this compound plays a pivotal role in its reactivity and functionality. The pyrazole ring is known for its aromaticity and ability to engage in hydrogen bonding, which enhances its solubility in polar solvents. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring increases the compound's stability and reactivity towards electrophilic substitution reactions. Additionally, the methyl and isopropyl groups contribute to the molecule's lipophilicity, making it suitable for applications requiring both hydrophilic and lipophilic interactions.
One of the most notable applications of 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is in the field of pharmacology. Recent studies have demonstrated its potential as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate key cellular pathways, such as kinase activity and receptor signaling, has made it a valuable tool in medicinal chemistry research.
In addition to its pharmacological applications, this compound has found utility in agrochemicals. Its role as a fungicide or herbicide precursor has been explored in recent agricultural studies. Researchers have highlighted its ability to inhibit fungal growth without adversely affecting crop health, making it a promising candidate for sustainable pest management solutions.
The environmental impact of 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole has also been a topic of interest. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, further research is required to fully understand its long-term environmental fate and potential risks to aquatic ecosystems.
From a structural standpoint, the compound's stability under various pH conditions and temperature ranges makes it suitable for use in diverse chemical processes. Its ability to withstand harsh reaction conditions without undergoing degradation has been particularly advantageous in industrial-scale synthesis.
In conclusion, 4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole, with its unique chemical properties and versatile applications, continues to be an area of active research across multiple disciplines. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more significant role in addressing contemporary scientific challenges.
2138169-47-6 (4-(4-chloro-2-fluorophenyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole) Related Products
- 1500958-16-6(2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-)
- 2438-40-6(Triheptadecanoin Standard)
- 6425-32-7(3-morpholino-1,2-propanediol)
- 217479-61-3(2-(Bromomethyl)-1,3,5-Trichloro-Benzene)
- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)
- 1803763-84-9(Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)
- 2172605-07-9(4,4-difluoro-1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 2228405-56-7(2-(3,3-dimethylcyclohexyl)-2,2-difluoroethan-1-ol)
- 459422-03-8(9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)
- 2679931-58-7((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)




